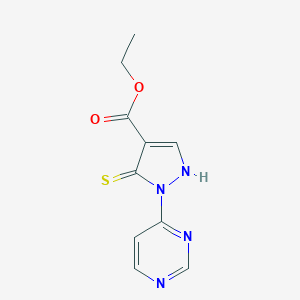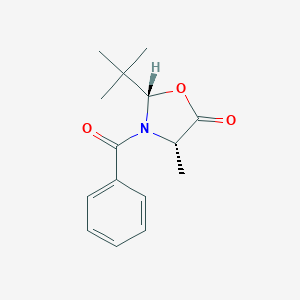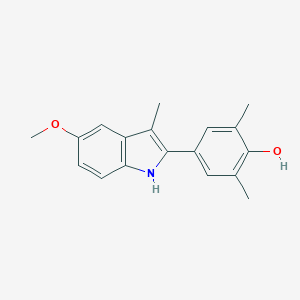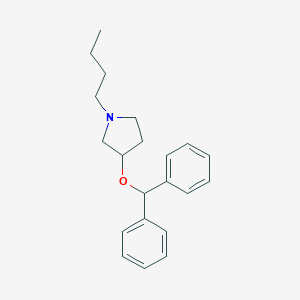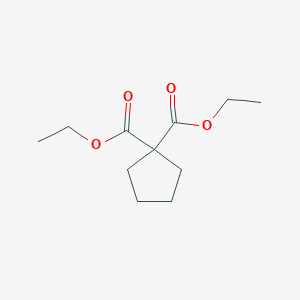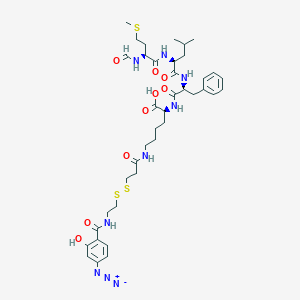
N-Formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3'-dithiopropionyl)lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3'-dithiopropionyl)lysine, commonly known as Fmoc-Lys(Azido)-Wang resin, is a chemical compound used in scientific research for peptide synthesis. It is a resin-bound amino acid derivative that is widely used in the field of biochemistry for the preparation of peptides and proteins.
作用機序
The mechanism of action of Fmoc-Lys(Azido)-Wang resin involves the attachment of the amino acid derivative to a resin bead, which acts as a support for the synthesis of the peptide or protein. The resin-bound amino acid is then subjected to a series of chemical reactions, including deprotection, coupling, and cleavage, to form the desired peptide or protein.
生化学的および生理学的効果
Fmoc-Lys(Azido)-Wang resin does not have any biochemical or physiological effects as it is a chemical compound used in scientific research for peptide synthesis. It is not intended for human consumption and should only be used in a laboratory setting.
実験室実験の利点と制限
The advantages of using Fmoc-Lys(Azido)-Wang resin in lab experiments include its ability to synthesize large and complex peptides and proteins, its stepwise synthesis process that ensures the purity and integrity of the final product, and its compatibility with a wide range of chemical reactions. The limitations of using Fmoc-Lys(Azido)-Wang resin in lab experiments include its high cost, the need for specialized equipment and expertise, and the potential for low yields and impurities.
将来の方向性
For Fmoc-Lys(Azido)-Wang resin include the development of new and more efficient synthesis methods, the exploration of its potential applications in drug discovery and development, and the optimization of its use in the synthesis of large and complex peptides and proteins. Additionally, research into the potential toxicity and environmental impact of Fmoc-Lys(Azido)-Wang resin is needed to ensure its safe use in scientific research.
合成法
The synthesis of Fmoc-Lys(Azido)-Wang resin involves the use of solid-phase peptide synthesis. The amino acid derivative is attached to a resin bead, which acts as a support for the synthesis of the peptide or protein. The resin-bound amino acid is then subjected to a series of chemical reactions, including deprotection, coupling, and cleavage, to form the desired peptide or protein.
科学的研究の応用
Fmoc-Lys(Azido)-Wang resin is widely used in scientific research for the preparation of peptides and proteins. It is particularly useful for the synthesis of large and complex peptides and proteins that cannot be synthesized by traditional methods. The resin-bound amino acid derivative allows for the synthesis of peptides and proteins in a stepwise manner, which ensures the purity and integrity of the final product.
特性
CAS番号 |
104234-99-3 |
|---|---|
製品名 |
N-Formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3'-dithiopropionyl)lysine |
分子式 |
C39H55N9O9S3 |
分子量 |
890.1 g/mol |
IUPAC名 |
(2S)-6-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C39H55N9O9S3/c1-25(2)21-31(45-36(53)29(43-24-49)14-18-58-3)37(54)46-32(22-26-9-5-4-6-10-26)38(55)44-30(39(56)57)11-7-8-16-41-34(51)15-19-59-60-20-17-42-35(52)28-13-12-27(47-48-40)23-33(28)50/h4-6,9-10,12-13,23-25,29-32,50H,7-8,11,14-22H2,1-3H3,(H,41,51)(H,42,52)(H,43,49)(H,44,55)(H,45,53)(H,46,54)(H,56,57)/t29-,30-,31-,32-/m0/s1 |
InChIキー |
GXPKVLSZDUGLIV-YDPTYEFTSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC(=O)CCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)C(=O)O)NC(=O)[C@H](CCSC)NC=O |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)CCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)C(=O)O)NC(=O)C(CCSC)NC=O |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)CCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)C(=O)O)NC(=O)C(CCSC)NC=O |
その他のCAS番号 |
104234-99-3 |
配列 |
MLFX |
同義語 |
FMLPL-SASD formyl-Met-Leu-Phe-SASD-Lys N-formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3'-dithiopropionyl)lysine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



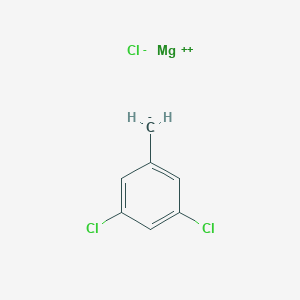
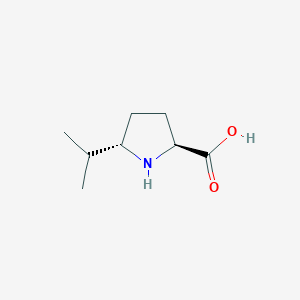
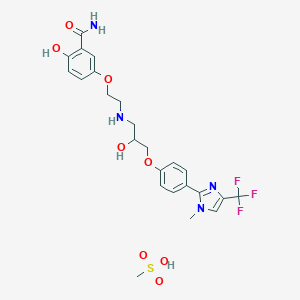
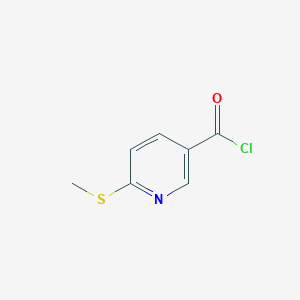
![Methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-3-[(5R,8R,9S,10R,13R,14S,17R)-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]-10,13-dimethyl-7,12-dioxo-2,5,6,8,9,11,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12616.png)
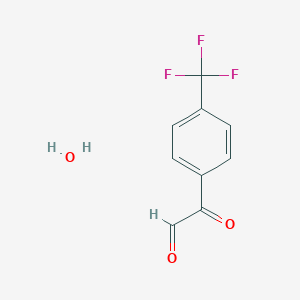
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide](/img/structure/B12624.png)
